Cas no 944898-66-2 (2-Ethyl-5-chloro-1H-imidazole)

2-Ethyl-5-chloro-1H-imidazole is a halogenated imidazole derivative with notable applications in pharmaceutical and agrochemical synthesis. Its chloro and ethyl substituents enhance reactivity, making it a versatile intermediate for constructing heterocyclic compounds. The compound exhibits stability under standard conditions, facilitating handling and storage. Its structural features allow for selective functionalization, enabling precise modifications in drug discovery and material science. The presence of the imidazole core contributes to its potential biological activity, particularly in antimicrobial and antifungal research. This compound is valued for its purity and consistency, ensuring reliable performance in synthetic workflows. Suitable for controlled reactions, it serves as a key building block in specialized organic synthesis.
2-Ethyl-5-chloro-1H-imidazole structure
2-Ethyl-5-chloro-1H-imidazole structure
Product Name:2-Ethyl-5-chloro-1H-imidazole
CAS No:944898-66-2
MF:C5H7ClN2
MW:130.575479745865
MDL:MFCD08437609
CID:4720984
Update Time:2025-05-24

2-Ethyl-5-chloro-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 2-Ethyl-5-chloro-1H-imidazole
    • 4-chloro-2-ethyl-1H-imidazole
    • 5-chloro-2-ethylimidazole
    • SBB054449
    • AB45181
    • 5-CHLORO-2-ETHYL-1H-IMIDAZOLE
    • MDL: MFCD08437609
    • Inchi: 1S/C5H7ClN2/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3,(H,7,8)
    • InChI Key: WFGGHEGRIGNWPH-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C(CC)N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 76.8
  • Topological Polar Surface Area: 28.7

2-Ethyl-5-chloro-1H-imidazole Pricemore >>

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Additional information on 2-Ethyl-5-chloro-1H-imidazole

Introduction to CAS No. 944898-66-2: 2-Ethyl-5-chloro-1H-imidazole

The compound with CAS No. 944898-66-2, commonly referred to as 2-Ethyl-5-chloro-1H-imidazole, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This molecule belongs to the imidazole family, a class of compounds known for their versatile applications in drug discovery, catalysis, and advanced materials. The structure of 2-Ethyl-5-chloro-1H-imidazole is characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3, with substituents at positions 2 and 5: an ethyl group and a chlorine atom, respectively.

Recent studies have highlighted the potential of imidazole derivatives in various applications. For instance, researchers have explored the use of 2-Ethyl-5-chloro-1H-imidazole as a building block for constructing bioactive molecules. Its unique electronic properties and ability to form hydrogen bonds make it an ideal candidate for drug design, particularly in the development of antiviral and anticancer agents. A study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain viral enzymes, suggesting its potential in antiviral therapy.

In addition to its pharmacological applications, 2-Ethyl-5-chloro-1H-imidazole has shown promise in catalytic processes. Its ability to act as a ligand in transition metal complexes has been exploited in asymmetric catalysis, where it facilitates the synthesis of enantioselective compounds. This property is particularly valuable in the pharmaceutical industry, where the production of chiral molecules is crucial. Recent advancements in this area have been documented in *Angewandte Chemie*, where researchers reported the use of this compound as a chiral ligand in palladium-catalyzed reactions.

The synthesis of 2-Ethyl-5-chloro-1H-imidazole involves a multi-step process that typically begins with the preparation of imidazole precursors. One common method involves the condensation of an aldehyde with ammonia or a primary amine, followed by cyclization to form the imidazole ring. The substitution at positions 2 and 5 is achieved through nucleophilic aromatic substitution or other electrophilic substitution techniques. The optimization of these synthetic routes has been a focus of recent research efforts, with studies aiming to improve yield and reduce reaction times.

From a materials science perspective, imidazoles, including 2-Ethyl-5-chloro-1H-imidazole, have been investigated for their potential in creating advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials are highly porous and exhibit exceptional stability, making them suitable for gas storage and separation applications. A study published in *Nature Materials* highlighted the use of imidazole-based MOFs for efficient CO₂ capture, underscoring the importance of this compound in addressing environmental challenges.

In conclusion, CAS No. 944898-66-2: 2-Ethyl-5-chloro-1H-imidazole is a versatile compound with diverse applications across multiple disciplines. Its role as a building block in drug discovery, its utility in catalysis, and its potential in materials science underscore its significance in contemporary research. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.

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